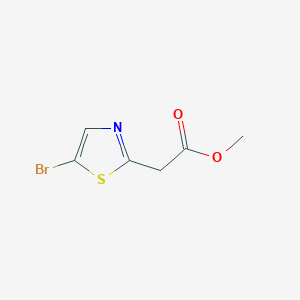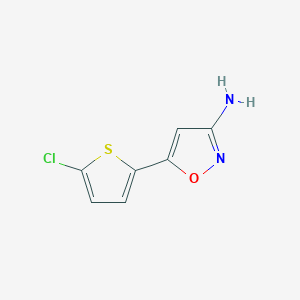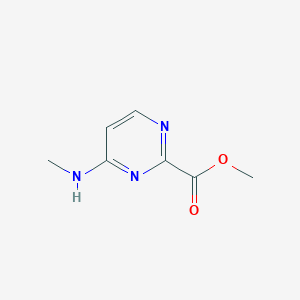
Methyl 4-(methylamino)pyrimidine-2-carboxylate
Descripción general
Descripción
Methyl 4-(methylamino)pyrimidine-2-carboxylate, also known as MAPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MAPC belongs to the pyrimidine family of compounds and is a derivative of pyrimidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
Neuroprotection and Anti-neuroinflammatory Agents
- Scientific Field : Pharmaceutical Research
- Application Summary : Pyrimidine and its derivatives have been used in the study of neuroprotection and anti-inflammatory activity on human microglia and neuronal cell models .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized, and characterized. The neuroprotective, anti-neuroinflammatory activity was evaluated by cell viability assay (MTT), Elisa, qRT-PCR, western blotting, and molecular docking .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising neuroprotective and anti-inflammatory properties .
Antiviral Compounds
- Scientific Field : Chemistry of Heterocyclic Compounds
- Application Summary : The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines, which are key structural fragments of antiviral agents .
- Methods of Application : The Dimroth rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- Results : The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines .
Cytotoxic Activities
- Scientific Field : Cancer Research
- Application Summary : Pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives have been studied for their cytotoxic activities against various cancer cell lines .
- Methods of Application : The cytotoxic activities of the compounds were evaluated using the IC50 range .
- Results : Most of the compounds showed superior cytotoxic activities against MCF-7 and HCT-116 .
Antioxidant and Antimicrobial Agents
- Scientific Field : Pharmaceutical Research
- Application Summary : Pyrimidine and its derivatives have been proven to use antioxidant and antimicrobial activity .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The antioxidant and antimicrobial activity was evaluated by various assays .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antioxidant and antimicrobial properties .
Synthesis of Condensed Pyrimidines
- Scientific Field : Chemistry of Heterocyclic Compounds
- Application Summary : The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines .
- Methods of Application : The Dimroth rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- Results : The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines .
Antioxidant and Antimicrobial Agents
- Scientific Field : Pharmaceutical Research
- Application Summary : Pyrimidine and its derivatives have been proven to use antioxidant and antimicrobial activity .
- Methods of Application : A series of novel triazole-pyrimidine-based compounds were designed, synthesized and characterized. The antioxidant and antimicrobial activity was evaluated by various assays .
- Results : The molecular results revealed that triazole-pyrimidine hybrid compounds have promising antioxidant and antimicrobial properties .
Synthesis of Condensed Pyrimidines
- Scientific Field : Chemistry of Heterocyclic Compounds
- Application Summary : The Dimroth rearrangement has been used in the synthesis of condensed pyrimidines .
- Methods of Application : The Dimroth rearrangement involves relocation of two heteroatoms in heterocyclic systems or in their substituents via the processes of ring opening and ring closure .
- Results : The review discusses the use of the Dimroth rearrangement in the synthesis of condensed pyrimidines .
Propiedades
IUPAC Name |
methyl 4-(methylamino)pyrimidine-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3O2/c1-8-5-3-4-9-6(10-5)7(11)12-2/h3-4H,1-2H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIWJCWXRJLOTTI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC=C1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(methylamino)pyrimidine-2-carboxylate | |
CAS RN |
1508442-76-9 | |
| Record name | methyl 4-(methylamino)pyrimidine-2-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



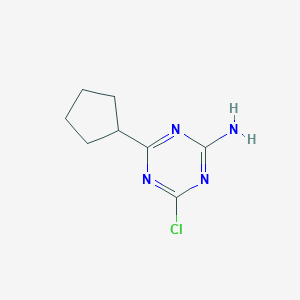
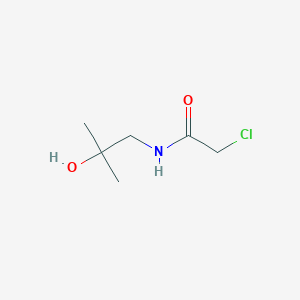
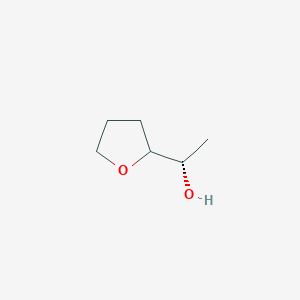
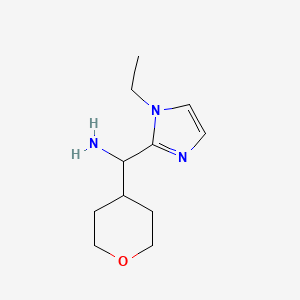
![[1-(cyclobutylmethyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1425754.png)
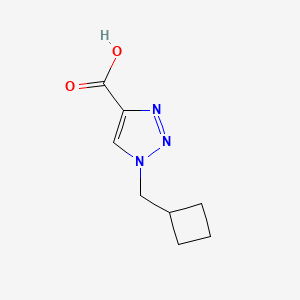

![2-Oxo-2-[4-(trifluoromethyl)piperidin-1-yl]acetic acid](/img/structure/B1425757.png)

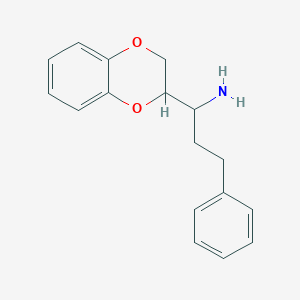

![[3-(Methoxymethyl)phenyl]methanesulfonamide](/img/structure/B1425765.png)
